molecular formula C14H23NO5 B14014457 1-(tert-Butyl) 4-ethyl (R)-5-hydroxy-2-methyl-3,6-dihydropyridine-1,4(2H)-dicarboxylate

1-(tert-Butyl) 4-ethyl (R)-5-hydroxy-2-methyl-3,6-dihydropyridine-1,4(2H)-dicarboxylate

Katalognummer: B14014457
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: ZYIVQNVVKKFHLX-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-TERT-BUTYL-4-METHYL-2,3,6-TRIHYDROXY-1,4-DICARBOXYLATE: Similar structure but with different functional groups.

    4-ETHYL-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE: Lacks the tert-butyl group.

    5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE: Lacks the tert-butyl and ethyl groups

Uniqueness

The uniqueness of 1-TERT-BUTYL 4-ETHYL (2R)-5-HYDROXY-2-METHYL-1,2,3,6-TETRAHYDROPYRIDINE-1,4-DICARBOXYLATE lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C14H23NO5

Molekulargewicht

285.34 g/mol

IUPAC-Name

1-O-tert-butyl 4-O-ethyl (2R)-5-hydroxy-2-methyl-3,6-dihydro-2H-pyridine-1,4-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-6-19-12(17)10-7-9(2)15(8-11(10)16)13(18)20-14(3,4)5/h9,16H,6-8H2,1-5H3/t9-/m1/s1

InChI-Schlüssel

ZYIVQNVVKKFHLX-SECBINFHSA-N

Isomerische SMILES

CCOC(=O)C1=C(CN([C@@H](C1)C)C(=O)OC(C)(C)C)O

Kanonische SMILES

CCOC(=O)C1=C(CN(C(C1)C)C(=O)OC(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.